molecular formula C9H17N B12103430 Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI)

Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI)

Cat. No.: B12103430
M. Wt: 139.24 g/mol
InChI Key: ABPWFSWOJBTVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-4-2-5-9-6-3-7-10(8)9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPWFSWOJBTVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2N1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation has been employed to install stereocenters in indolizidine alkaloids, a related structural class. Applying this to octahydro-5-methylindolizine synthesis, a diene precursor undergoes dihydroxylation with AD-mix-β (asymmetric catalyst) in tert-butanol/water at 0°C, achieving 88% enantiomeric excess (ee) for the (5R,8aR) configuration. Subsequent hydrogenolysis with Raney nickel at 40°C removes hydroxyl groups, yielding the saturated product.

Catalytic Hydrogenation Optimization

Hydrogenation conditions critically influence both yield and stereochemical integrity. Comparative studies show that Pd/C in ethanol under 80 psi H₂ at 70°C achieves full saturation without epimerization, whereas PtO₂ catalysts may lead to partial racemization. Table 1 summarizes key findings:

CatalystSolventPressure (psi)Temperature (°C)Yield (%)ee (%)
Pd/CEthanol80709299
PtO₂Methanol50608582
Rh/Al₂O₃THF100907895

Data compiled from multiple studies.

Lithiation-Electrophilic Quenching Approaches

Tchichibabin Method Modifications

The Tchichibabin method, involving lithiation of indolizine precursors followed by electrophilic quenching, has been optimized for octahydro-5-methylindolizine. n-BuLi in tetrahydrofuran (THF) at −78°C selectively deprotonates the C5 position, enabling methyl group introduction via methyl iodide. Key parameters include:

  • Lithiation time : 2–5 hours at −20°C post-initial cooling.

  • Electrophile addition : Quenching at −78°C minimizes side reactions.

A representative protocol for 1c (R1=Me, R2=tBu) achieved 95% yield using optimized TMEDA (tetramethylethylenediamine) coordination.

Challenges in Reproducibility

Early attempts to replicate high-yield protocols faced inconsistencies, particularly with benzoylations (e.g., 2d in Table 2). Adjusting metallation duration (5 hours vs. 2 hours) and electrophile stoichiometry resolved these issues, underscoring the sensitivity of lithiation to reaction kinetics.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors with immobilized Pd/C catalysts enable hydrogenation at 100°C and 100 bar H₂, achieving 98% conversion in <10 minutes. Post-reaction, inline filtration and solvent recovery systems reduce waste, aligning with green chemistry principles.

Crystallization and Salt Formation

Purification often involves forming crystalline salts. For example, reacting the free base with fumaric acid in ethyl acetate yields a fumarate salt with >99.5% purity. Crystallization conditions (solvent, cooling rate) are fine-tuned to avoid oiling out, a common issue with low-melting indolizines (e.g., 37–39°C for 2c ).

Comparative Analysis of Methodologies

Yield and Stereoselectivity Trade-offs

  • Cyclization-hydrogenation : High yields (85–92%) but requires multiple steps.

  • Asymmetric dihydroxylation : Superior ee (88–99%) but lower overall yield (70–75%) due to intermediate purification.

  • Lithiation-quenching : Scalable but sensitive to oxygen/moisture, necessitating stringent inert conditions.

Cost and Scalability Considerations

Pd/C-catalyzed hydrogenation, while efficient, incurs high catalyst costs. Alternatives like nickel catalysts reduce expenses but require higher pressures (200–300 psi). Patent data reveals that bulk production (≥100 kg/batch) prefers Pd/C due to faster cycle times and lower downstream purification costs .

Chemical Reactions Analysis

Types of Reactions

Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Blocks : Indolizine derivatives serve as essential intermediates in the synthesis of complex organic molecules. They are utilized in the development of new materials and specialty chemicals with tailored properties .

2. Biology

  • Biological Activities : Research indicates that indolizine derivatives exhibit various biological activities including:
    • Antimicrobial Properties : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition zones reported in studies .
    • Anticancer Potential : Investigations into the anticancer properties of indolizines suggest they may inhibit tumor growth through specific molecular interactions .

3. Medicine

  • Drug Development : Indolizine derivatives are explored as lead compounds in drug discovery due to their potential therapeutic effects. They have been studied for their roles as analgesics and anti-inflammatory agents .
  • Opioid Receptor Interaction : Certain derivatives demonstrate a mixed agonist/antagonist profile at opioid receptors, suggesting potential use in pain management with reduced side effects compared to traditional opioids .

Case Study 1: Antimicrobial Efficacy
In a study evaluating various indolizine derivatives for antimicrobial activity, compounds derived from octahydro-5-methyl-indolizine exhibited significant inhibition against Staphylococcus aureus and Bacillus subtilis. The diameter of the inhibition zones ranged from 21 mm to 22 mm, highlighting their potential as effective antimicrobial agents .

Case Study 2: Opioid Receptor Modulation
Research on derivatives of indolizine has demonstrated their ability to bind selectively to mu and delta opioid receptors. A specific derivative showed promising results in vivo for pain relief without the addictive properties associated with traditional opioids. This suggests a pathway for developing safer analgesics .

Mechanism of Action

The mechanism of action of Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (5R,8aR)-Octahydro-5-methylindolizine
  • CAS Number : 792183-69-8
  • Molecular Formula : C₉H₁₇N
  • Molecular Weight : 139.24 g/mol
  • Stereochemistry : The compound features a bicyclic indolizine framework with full saturation (octahydro) and a methyl group at position 4. The stereochemistry is defined as (5R,8aR), which influences its spatial arrangement and reactivity .

The octahydro derivative discussed here is a saturated analog, offering enhanced conformational stability compared to partially unsaturated variants.

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the indolizine core but differ in substituents, stereochemistry, or saturation levels:

Compound Name (CAS) Substituents/Modifications Saturation Level Stereochemistry Molecular Formula
(5R,8aR)-Octahydro-5-methylindolizine (792183-69-8) Methyl at C5 Octahydro (5R,8aR) C₉H₁₇N
(8aR)-Octahydro-3-methylindolizine (753496-82-1) Methyl at C3 Octahydro (8aR) C₉H₁₇N
(5S,8aR)-Octahydro-5-methyl-7-methyleneindolizine (729612-51-5) Methyl at C5, methylene at C7 Octahydro (5S,8aR) C₁₀H₁₇N
(8aR)-Octahydroindolizine-5-one (N/A) Ketone at C5 Octahydro (8aR) C₈H₁₃NO
3-Aryl-8-oxo-5,6,7,8-tetrahydroindolizines (N/A) Aryl at C3, ketone at C8 Tetrahydro Varied C₁₃H₁₃F₃NO (e.g.)

Key Structural Differences :

  • Substituent Position : Methyl groups at C3 vs. C5 (e.g., 753496-82-1 vs. 792183-69-8) alter steric and electronic profiles .
  • Saturation : Octahydro derivatives (full saturation) exhibit greater rigidity than tetrahydro analogs, impacting their pharmacokinetic properties .
  • Functional Groups : Ketone (C5 or C8) or methylene groups introduce polar or reactive sites, enabling further derivatization .

Comparison with Other Derivatives :

  • 3-Aryl-8-oxo-tetrahydroindolizines : Synthesized via palladium-catalyzed arylation, yielding compounds with aryl groups at C3 and ketones at C6. These derivatives exhibit higher melting points (132–185°C) due to extended conjugation .
  • 7-Methylene Derivatives : Compounds like 729612-51-5 require multi-step protocols involving alkylation and cyclization, with yields influenced by substituent positions .

Physicochemical and Spectral Properties

Property (5R,8aR)-Octahydro-5-methylindolizine 3-Aryl-8-oxo-tetrahydroindolizines (8aR)-Octahydroindolizine-5-one
Melting Point Not reported 132–185°C Not reported
IR Absorption C-H stretch (~2900 cm⁻¹) C=O stretch (~1700 cm⁻¹) C=O stretch (~1680 cm⁻¹)
¹H-NMR δ 1.2–2.8 (m, CH₂), δ 1.0 (s, CH₃) δ 7.5–8.1 (aryl protons) δ 2.5–3.0 (ketone-proximal CH₂)
Applications Intermediate for pharmaceuticals Anticancer agents, fluorophores Cardiovascular drug precursors

Notable Trends:

  • Polarity : Ketone-containing derivatives (e.g., 8-oxo-tetrahydroindolizines) exhibit higher polarity, enhancing solubility in polar solvents .
  • Fluorescence : Substituents like nitro groups (e.g., in 5d from ) induce red-shifted emission (505–540 nm), useful in bioimaging .

Biological Activity

Indolizines, particularly the compound Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI) , have gained attention in recent years due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Indolizine Compounds

Indolizines are a class of nitrogen-containing heterocycles that have been studied for their potential therapeutic applications. The octahydro derivative is characterized by a saturated ring structure which may enhance its biological properties compared to unsaturated analogs. Research indicates that indolizines exhibit a range of pharmacological activities including antimicrobial, anti-inflammatory, and neuroprotective effects.

1. Antimicrobial Activity

Indolizine derivatives have shown significant antimicrobial properties. A study indicated that these compounds could inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects

Indolizines have been reported to possess anti-inflammatory properties. For instance, compounds derived from indolizine frameworks demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

Research has highlighted the neuroprotective effects of certain indolizine derivatives against oxidative stress-induced neuronal damage. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

4. Anticonvulsant Activity

Some studies have identified anticonvulsant effects associated with indolizine compounds. These findings indicate that indolizines may modulate neurotransmitter systems involved in seizure activity.

The biological activities of indolizines are attributed to several mechanisms:

  • Receptor Interaction : Many indolizines act as antagonists or agonists at various neurotransmitter receptors (e.g., serotonin and acetylcholine receptors) which can influence neurological functions.
  • Enzyme Inhibition : Indolizines may inhibit specific enzymes involved in inflammatory processes or microbial metabolism, thereby exerting their effects.
  • Antioxidant Activity : The presence of certain functional groups in indolizines enhances their ability to scavenge free radicals, contributing to their neuroprotective and anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study published in PubMed investigated a series of indolizine derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications to the indolizine structure significantly enhanced antibacterial potency, suggesting a structure-activity relationship (SAR) worth further exploration .

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective properties of octahydroindolizine derivatives in a model of oxidative stress. The study found that these compounds reduced neuronal cell death and improved cell viability through modulation of oxidative stress markers .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialDisruption of cell membranes ,
Anti-inflammatoryInhibition of cytokines ,
NeuroprotectiveScavenging free radicals ,
AnticonvulsantModulation of neurotransmitters,

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Critical for confirming proton environments and carbon frameworks. For example, distinct methyl group signals (δ ~1.2–1.5 ppm) and indolizine ring protons (δ ~2.5–4.0 ppm) are diagnostic .
  • HRMS : Validates molecular formula (e.g., C₉H₁₇N, m/z 139.1361) and detects isotopic patterns .
  • X-ray crystallography : Resolves absolute stereochemistry, as shown in the crystal structure of a related hexahydrothienoindolizine derivative, which confirmed the 5S,8aS configuration via torsional angles and hydrogen bonding .

How can density functional theory (DFT) calculations be applied to predict the electronic structure and stability of this indolizine derivative?

Advanced Research Focus
DFT methods, such as the Colle-Salvetti correlation-energy functional, model the electron density and local kinetic energy to predict molecular stability, orbital interactions, and reactive sites . For indolizines, these calculations can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Compare energy barriers for stereoisomer interconversion (e.g., 5R vs. 5S configurations).
  • Validate experimental NMR chemical shifts via gauge-including atomic orbital (GIAO) calculations.

What strategies are effective in resolving contradictions in NMR data interpretation for complex indolizine derivatives?

Q. Advanced Research Focus

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and proton-carbon couplings to resolve overlapping signals. For instance, HMBC can confirm methyl group connectivity to the indolizine core .
  • Dynamic NMR : Detects conformational exchange in flexible rings by variable-temperature studies.
  • Cross-validation with computational data : Compare experimental shifts with DFT-predicted values to identify misassignments .

What are the key considerations in designing a catalytic system for introducing substituents into the indolizine core without compromising stereochemical integrity?

Q. Basic Research Focus

  • Catalyst choice : Chiral Pd or Rh complexes enhance enantioselectivity during arylation or hydrogenation.
  • Protecting groups : Temporary blocking of reactive sites (e.g., hydroxyl or amine groups) prevents undesired side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Pd-catalyzed reactions, improving regioselectivity .

How do the stereochemical variations at the 5R and 8aR positions influence the compound's physicochemical properties and potential biological interactions?

Q. Advanced Research Focus

  • Lipophilicity : The 5R-methyl group increases hydrophobicity (logP ~2.5), impacting membrane permeability.
  • Hydrogen-bonding capacity : The 8aR configuration affects hydrogen-bond donor/acceptor counts (e.g., 2–3 in related derivatives), critical for receptor binding .
  • Biological activity : Stereochemistry determines affinity for targets like ion channels or enzymes, as seen in cardiovascular-active indolizines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.